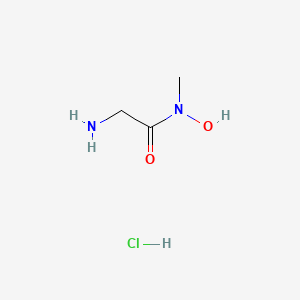

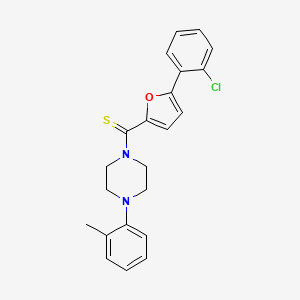

2-(Methylamino)benzohydrazide;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzohydrazide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of 2-benzamido-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizines has been reported, with some compounds exhibiting potent hypotensive properties . Similarly, a series of hydrazone derivatives of 2-(benzamido)benzohydrazide were synthesized and characterized using various spectroscopic techniques, including FTIR, NMR, UV, and mass spectrometry . Another study focused on the synthesis of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide, which were also characterized by FTIR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structures of benzohydrazide derivatives have been elucidated using different techniques. X-ray crystallography was used to determine the structure of 2-amino-N'-(1Z)-1-(4-chlorophenyl)ethylidene]benzohydrazide, revealing a nearly planar molecule with intermolecular hydrogen bonding . Similarly, the structure of 4-benzoyl-5-methyl-2-phenylpyrazol-3-one oxime and its methyl derivatives were investigated using 1H and 13C NMR spectroscopy, with single-crystal X-ray analysis confirming the tautomeric structure in the solid state .

Chemical Reactions Analysis

Benzohydrazide derivatives have been shown to undergo various chemical reactions. For example, Z- and E-isomers of 2-benzamido-3-phenylacrylohydrazide displayed different reactivities towards carbon electrophiles, leading to the formation of different cyclization products . N'-((2-chloro-6-methoxyquinolin-3-yl)methylidene)-substituted benzohydrazides were synthesized by reacting 2-chloro-6-methoxy-3-quinolinecarbaldehyde with substituted benzohydrazides, demonstrating the versatility of benzohydrazide derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzohydrazide derivatives have been studied in the context of their biological activities. For instance, the antibacterial activity of novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}benzohydrazide derivatives was evaluated, with most compounds showing high activity against various bacterial strains . The antiproliferative activity of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was also tested, with some compounds exhibiting moderate activity against human cancer cell lines .

Scientific Research Applications

Cholinesterase Inhibitors and Antioxidants

A study by Kausar et al. (2021) explored novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide for their cholinesterase inhibitory and antioxidant activities. This research highlighted the potential of such compounds, including derivatives structurally related to 2-(Methylamino)benzohydrazide dihydrochloride, in the treatment of neurodegenerative diseases like Alzheimer's through dual inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) enzymes. Some compounds showed significant inhibition against these enzymes and good antioxidant potential, suggesting their usefulness in developing therapeutic agents for neurodegenerative conditions (Kausar et al., 2021).

Antiviral Agents

Research by Hebishy et al. (2020) introduced a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the H5N1 subtype of the avian influenza virus. The synthesis involved reactions of benzoyl isothiocyanate with malononitrile and hydrazine, leading to compounds that exhibited significant antiviral activities. This study underscores the role of benzohydrazide derivatives in developing antiviral agents, particularly against strains of the influenza virus, demonstrating the broad spectrum of biological activities that these compounds may offer (Hebishy et al., 2020).

Antibacterial Agents

A study by Giri et al. (2017) synthesized novel benzohydrazide derivatives and evaluated them for their antibacterial activity against a range of bacterial strains, including Escherichia coli, Pseudomonas, Staphylococcus aureus, and Bacillus. This research highlights the potential of benzohydrazide compounds, including 2-(Methylamino)benzohydrazide dihydrochloride derivatives, as effective antibacterial agents. The structures of these compounds were confirmed through spectral analysis, indicating their utility in developing new antibacterial drugs (Giri et al., 2017).

properties

IUPAC Name |

2-(methylamino)benzohydrazide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.2ClH/c1-10-7-5-3-2-4-6(7)8(12)11-9;;/h2-5,10H,9H2,1H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZOIXAJKUTEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)benzohydrazide dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2550922.png)

![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)